![molecular formula C20H23ClF3NO3Si B020172 8-(叔丁基二甲基硅烷氧基) 8-羟基依法韦仑,技术级 CAS No. 1027042-31-4](/img/structure/B20172.png)
8-(叔丁基二甲基硅烷氧基) 8-羟基依法韦仑,技术级
描述
GW 6471: is a potent antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound has a molecular formula of C35H36F3N3O4 and a molecular weight of 619.67 g/mol . It is primarily used in scientific research to study the role of PPARα in various biological processes.
科学研究应用
Medicinal Chemistry
The primary application of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz lies in its role as a pharmaceutical intermediate. Its structural modifications can lead to the development of new antiviral agents with improved efficacy and reduced side effects.
- Case Study : Research has shown that modifications to the Efavirenz backbone can enhance its binding affinity to reverse transcriptase, potentially leading to more effective treatments for HIV .
Drug Formulation Development
This compound can be utilized in the formulation of drug delivery systems. Its silyl ether functionality allows for better solubility and stability, which is crucial for oral administration forms.
- Example : Formulations that incorporate this compound have demonstrated improved bioavailability compared to traditional Efavirenz formulations .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry for the development of new detection methods for HIV drugs.
- Application : High-performance liquid chromatography (HPLC) methods have been developed using this compound to quantify Efavirenz levels in biological samples, aiding in pharmacokinetic studies.
准备方法
合成路线和反应条件: GW 6471 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。详细的合成路线是专有的,未公开披露。
工业生产方法: GW 6471 的工业生产方法没有广泛记载,因为该化合物主要用于研究目的。 合成通常涉及标准有机化学技术,包括纯化步骤,例如重结晶和色谱,以达到高纯度水平 .
化学反应分析
反应类型: GW 6471 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 GW 6471 中存在的官能团。
常见试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .
作用机制
GW 6471 通过与 PPARα 的配体结合域结合而发挥作用,从而阻止该受体的激活。这种结合促进共抑制蛋白(如 SMRT 和 NCoR)的募集,这些蛋白抑制 PPARα 的转录活性。 结果,由 PPARα 调节的基因表达降低 .
相似化合物的比较
类似化合物:
GW 9662: 另一种具有不同化学结构的 PPARα 拮抗剂。
MK-886: 一种 PPARα 拮抗剂,也抑制白三烯的生物合成。
T0070907: 一种选择性 PPARγ 拮抗剂,对 PPARα 有一些重叠作用
GW 6471 的独特性: GW 6471 由于其对 PPARα 的高效力和特异性而独一无二。它的 IC50 值为 0.24 μM,使其成为最有效的 PPARα 拮抗剂之一。 此外,它促进共抑制蛋白募集的能力使其与其他类似化合物区分开来 .
生物活性
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz (8-OH-EFV) is a derivative of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound has garnered attention due to its biological activity, particularly its neurotoxic effects and implications for HIV therapy. This article explores the biological activity of 8-OH-EFV, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
8-OH-EFV is primarily formed through the metabolism of Efavirenz by cytochrome P450 enzymes, particularly CYP2B6. This metabolite exhibits significant biological activity, including:
- Neurotoxicity : Studies have demonstrated that 8-OH-EFV induces neuronal damage in a dose-dependent manner. At concentrations as low as 10 nM, it causes considerable damage to dendritic spines in primary neuronal cultures, making it at least an order of magnitude more toxic than its parent compound Efavirenz .
- Calcium Dysregulation : The compound stimulates calcium flux in neurons via L-type voltage-operated calcium channels (VOCCs). This dysregulation leads to increased intracellular calcium levels, which is associated with neuronal apoptosis and damage .
Toxicological Profile
The toxicological profile of 8-OH-EFV has been characterized in several studies:
- Dose-Response Relationships : In vitro studies show that 8-OH-EFV significantly increases apoptotic nuclei at concentrations as low as 0.01 μM, contrasting with higher minimal toxic doses for Efavirenz and its other metabolites .
- Cerebrospinal Fluid Concentrations : Clinical studies indicate that the concentrations of 8-OH-EFV in cerebrospinal fluid (CSF) can exceed toxicity thresholds in HIV-infected individuals receiving standard doses of Efavirenz. For instance, CSF concentrations were found to be greater than 3.3 ng/mL in a significant number of subjects, raising concerns about potential neurotoxic effects .
Comparative Efficacy
A comparative analysis of various derivatives and their biological activities reveals that:
Compound | IC50 (μM) | Neurotoxicity Level | Notes |
---|---|---|---|
Efavirenz | 0.8 - 1.9 | Low | Standard NNRTI for HIV treatment |
7-Hydroxy-Efavirenz | Similar | Moderate | Less toxic than 8-OH-EFV |
8-Hydroxy-Efavirenz | <0.01 | High | Potent neurotoxin; significant apoptotic effect |
This table highlights the increased potency and toxicity associated with 8-OH-EFV compared to other compounds.
Neurotoxicity in HIV Patients
A study published in Neurochemical Research assessed the effects of Efavirenz and its metabolites on neuronal health. It was found that patients receiving Efavirenz exhibited higher levels of 8-OH-EFV, correlating with reports of neuropsychiatric symptoms such as vivid dreams and cognitive disturbances . The findings suggest a direct link between elevated levels of this metabolite and adverse neurological outcomes.
Pharmacokinetics and Clinical Implications
Research examining the pharmacokinetics of Efavirenz and its metabolites revealed that while therapeutic levels are achieved for viral suppression, the concurrent presence of neurotoxic metabolites like 8-OH-EFV poses risks for long-term neurological health . This highlights the need for careful monitoring and potential adjustment of treatment regimens based on individual metabolite profiles.
属性
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCIHFYAYBXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449887 | |
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027042-31-4 | |
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。